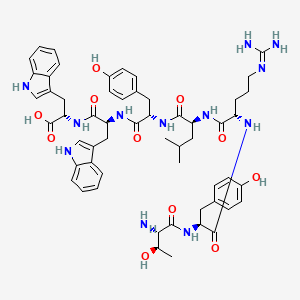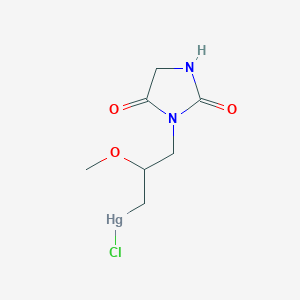
3-Cyclohexylpropyl cyclohexylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexylpropyl cyclohexylcarbamate is an organic compound with the molecular formula C_15H_27NO_2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a cyclohexylpropyl group and a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexylpropyl cyclohexylcarbamate typically involves the reaction of 3-cyclohexylpropylamine with cyclohexyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
3-Cyclohexylpropylamine+Cyclohexyl isocyanate→3-Cyclohexylpropyl cyclohexylcarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclohexylpropyl cyclohexylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 3-cyclohexylpropylamine and cyclohexanol.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carbonyl compounds.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the -NHCOO- group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable catalyst.
Major Products
Hydrolysis: 3-Cyclohexylpropylamine and cyclohexanol.
Oxidation: Corresponding carbonyl compounds.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclohexylpropyl cyclohexylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active amines in vivo.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Cyclohexylpropyl cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications. The compound may also interact with cell membranes, affecting their permeability and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyclohexylpropylamine: A precursor in the synthesis of 3-Cyclohexylpropyl cyclohexylcarbamate.
Cyclohexyl isocyanate: Another precursor used in the synthesis.
Cyclohexylcarbamic acid: A related compound with similar chemical properties.
Uniqueness
This compound is unique due to its dual cyclohexyl groups, which impart specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
848842-70-6 |
|---|---|
Molekularformel |
C16H29NO2 |
Molekulargewicht |
267.41 g/mol |
IUPAC-Name |
3-cyclohexylpropyl N-cyclohexylcarbamate |
InChI |
InChI=1S/C16H29NO2/c18-16(17-15-11-5-2-6-12-15)19-13-7-10-14-8-3-1-4-9-14/h14-15H,1-13H2,(H,17,18) |
InChI-Schlüssel |
CHNNHFGZXIIPOM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCOC(=O)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


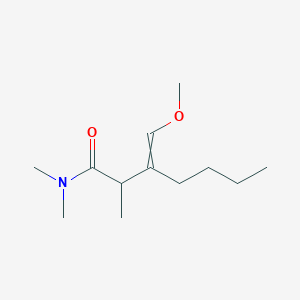
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
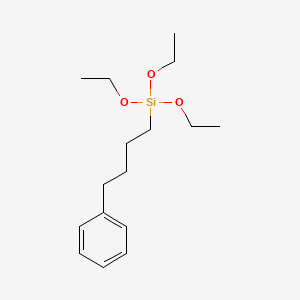
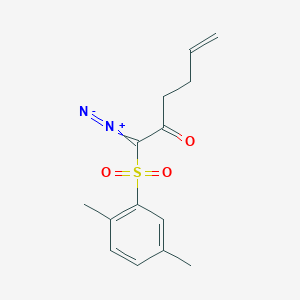
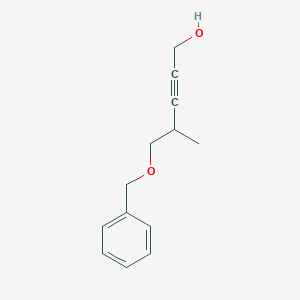
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
phosphane](/img/structure/B14177170.png)
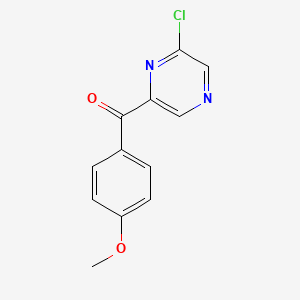
![(2S)-2-Methyl-2-[3-(triphenylmethoxy)propyl]cyclohexan-1-one](/img/structure/B14177183.png)
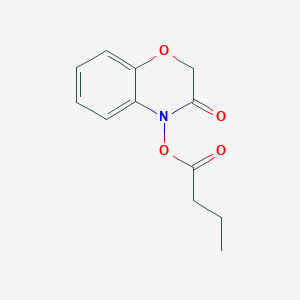
![2-[4'-(Triphenylsilyl)[1,1'-biphenyl]-3-yl]pyridine](/img/structure/B14177198.png)
